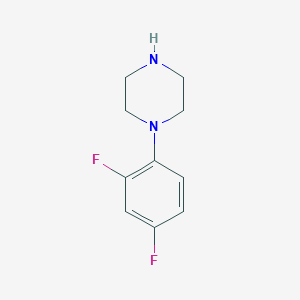

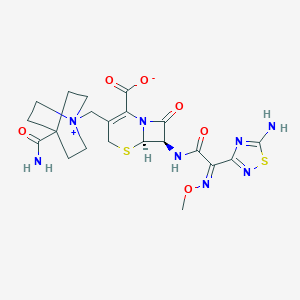

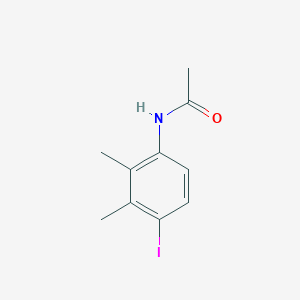

1,2-Ditosylamino-4-fluoro-5-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nitrobenzene derivatives, including compounds similar to 1,2-Ditosylamino-4-fluoro-5-nitrobenzene, often involves multi-step chemical processes that may include nitration, fluorination, and the introduction of tosyl groups. These processes require precise control over reaction conditions to achieve the desired substitution pattern on the benzene ring. While specific synthesis routes for 1,2-Ditosylamino-4-fluoro-5-nitrobenzene are not directly mentioned, methodologies involving nitrobenzene derivatives offer insights into potential synthetic approaches. For example, the synthesis of related compounds involves reactions like the methoxylation and demethylation of difluoronitrobenzenes, highlighting the complexity and versatility of synthetic strategies employed in creating such molecules (Zhang Zhi-de, 2011).

科学的研究の応用

Electron Attachment and Dissociation Studies

- Temporary Anion States and Dissociative Electron Attachment: Studies have explored the behavior of nitrobenzene derivatives, including fluorinated compounds, under electron attachment conditions. These investigations provide insights into the electronic structures and reactivity of such molecules, which can be crucial for understanding their chemical and physical properties (Asfandiarov et al., 2007).

Synthesis and Chemical Transformations

- Aromatic Fluorination Techniques: Research into the synthesis of fluorinated aromatic compounds from nitro derivatives highlights methods for introducing fluorine atoms into aromatic rings. Such methodologies are valuable in the development of pharmaceuticals and agrochemicals due to the impact of fluorination on biological activity (Effenberger & Streicher, 1991).

- Nucleophilic Substitution Reactions: The nucleophilic substitution of fluorine in fluoronitrobenzene compounds has been studied, providing a route to variously substituted aromatic compounds. These reactions are fundamental in organic synthesis, offering pathways to diverse chemical entities (Kim & Yu, 2003; Cargill et al., 2010).

Material and Medicinal Chemistry Applications

- Synthesis of Benzimidazole Derivatives: The preparation of benzimidazole compounds starting from fluoronitrobenzenes involves sequential reactions including amination and cyclization. These compounds have potential applications in material science and pharmaceuticals (Kilburn et al., 2000).

- Development of GABAA Receptor Ligands: Imidazo[1,5-a]quinoxaline derivatives, synthesized from fluoronitrobenzenes, have been evaluated for their affinity to the GABAA/benzodiazepine receptor, demonstrating the relevance of fluorinated nitrobenzenes in medicinal chemistry (Tenbrink et al., 1994).

Radiochemistry Applications

- Production of Fluorine-18 for PET Imaging: The production of fluorine-18 from water targets and subsequent fluorination of aromatic compounds, including nitrobenzenes, illustrates the application of fluorinated nitrobenzenes in the synthesis of radiotracers for positron emission tomography (PET) imaging (Knust et al., 1986).

特性

IUPAC Name |

N-[4-fluoro-2-[(4-methylphenyl)sulfonylamino]-5-nitrophenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O6S2/c1-13-3-7-15(8-4-13)31(27,28)22-18-11-17(21)20(24(25)26)12-19(18)23-32(29,30)16-9-5-14(2)6-10-16/h3-12,22-23H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMRZDOSXXSLEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395895 |

Source

|

| Record name | N,N'-(4-Fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Ditosylamino-4-fluoro-5-nitrobenzene | |

CAS RN |

113269-03-7 |

Source

|

| Record name | N,N'-(4-Fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)